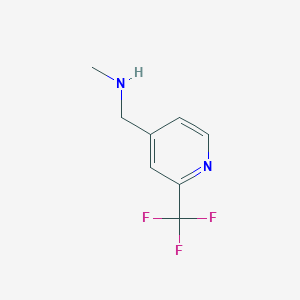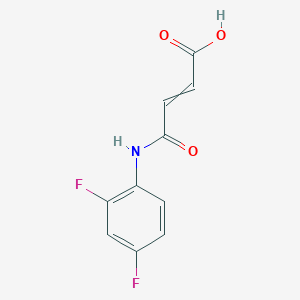
(5-Chlorthiophen-3-yl)boronsäure
Übersicht
Beschreibung
(5-Chlorothiophen-3-YL)boronic acid is an organoboron compound with the molecular formula C4H4BClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, with a chlorine atom at the 5-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
(5-Chlorothiophen-3-YL)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of therapeutic agents and diagnostic tools.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
Target of Action
The primary target of (5-Chlorothiophen-3-YL)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The SM coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The process involves two key steps: oxidative addition and transmetalation .
In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups .
In the transmetalation step, formally nucleophilic organic groups, such as (5-Chlorothiophen-3-YL)boronic acid, are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by (5-Chlorothiophen-3-YL)boronic acid . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The downstream effects include the creation of a variety of organoboron reagents tailored for application under specific SM coupling conditions .
Pharmacokinetics
The compound’s boiling point is predicted to be 3209±520 °C , and it has a density of 1.50±0.1 g/cm3 . Its pKa is predicted to be 7.27±0.10 , indicating that it can exist in both protonated and deprotonated forms depending on the pH of the environment.
Result of Action
The result of the action of (5-Chlorothiophen-3-YL)boronic acid in the SM coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of complex organic compounds .
Action Environment
The action of (5-Chlorothiophen-3-YL)boronic acid is influenced by several environmental factors. The SM coupling reaction conditions are exceptionally mild and tolerant to various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign . .
Biochemische Analyse
Biochemical Properties
(5-Chlorothiophen-3-YL)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, including palladium catalysts, to facilitate these reactions. The nature of these interactions involves the coordination of the boronic acid group with the palladium catalyst, enabling the transfer of the thiophene moiety to the target molecule .
Cellular Effects
The effects of (5-Chlorothiophen-3-YL)boronic acid on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (5-Chlorothiophen-3-YL)boronic acid can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, it may affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes such as proliferation and differentiation .
Molecular Mechanism
At the molecular level, (5-Chlorothiophen-3-YL)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool for enzyme inhibition or activation. For example, (5-Chlorothiophen-3-YL)boronic acid can inhibit proteases by binding to their active sites, preventing substrate cleavage. This mechanism of action is crucial for understanding its potential therapeutic applications and biochemical behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Chlorothiophen-3-YL)boronic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that (5-Chlorothiophen-3-YL)boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. These temporal effects are essential for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of (5-Chlorothiophen-3-YL)boronic acid vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, (5-Chlorothiophen-3-YL)boronic acid can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for evaluating the safety and efficacy of this compound in preclinical studies .
Metabolic Pathways
(5-Chlorothiophen-3-YL)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates or metabolites. These metabolic pathways can impact the overall biochemical activity and potential therapeutic applications of (5-Chlorothiophen-3-YL)boronic acid .
Transport and Distribution
The transport and distribution of (5-Chlorothiophen-3-YL)boronic acid within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation. The distribution of (5-Chlorothiophen-3-YL)boronic acid within tissues can affect its activity and potential therapeutic applications, making it essential to understand these processes in detail .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (5-Chlorothiophen-3-YL)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of (5-Chlorothiophen-3-YL)boronic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques to achieve the desired quality for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chlorothiophen-3-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Borane or boronate esters.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Chlorothiophen-2-YL)boronic acid: Similar structure but with the boronic acid group at the 2-position instead of the 3-position.
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a thiophene ring.
Thiophene-2-boronic acid: A thiophene derivative with the boronic acid group at the 2-position.
Uniqueness
(5-Chlorothiophen-3-YL)boronic acid is unique due to the presence of both a chlorine atom and a boronic acid group on the thiophene ring. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in cross-coupling reactions and form stable complexes with diols sets it apart from other boronic acids .
Eigenschaften
IUPAC Name |
(5-chlorothiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClO2S/c6-4-1-3(2-9-4)5(7)8/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYYLYWTTBGVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629659 | |
| Record name | (5-Chlorothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199659-23-9 | |
| Record name | (5-Chlorothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-chlorothiophen-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


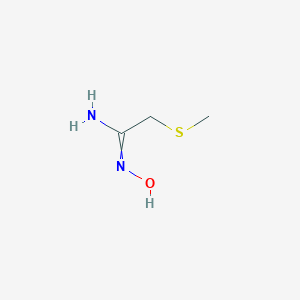
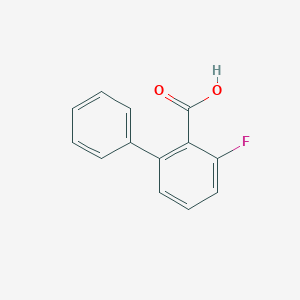
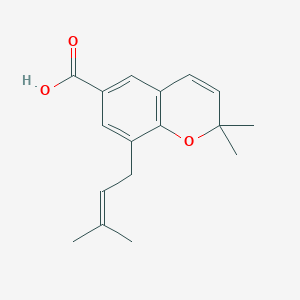
![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)
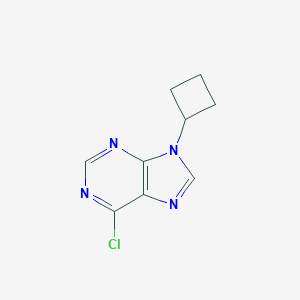
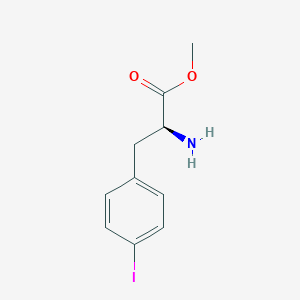
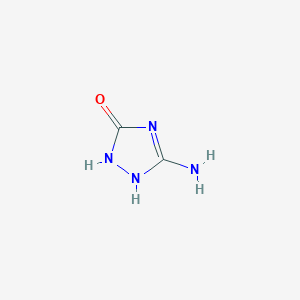

![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)



